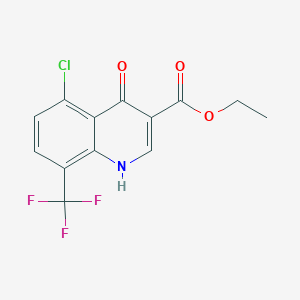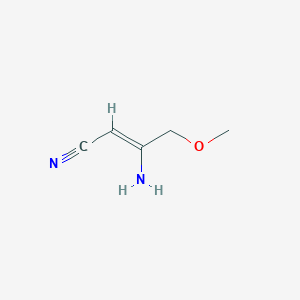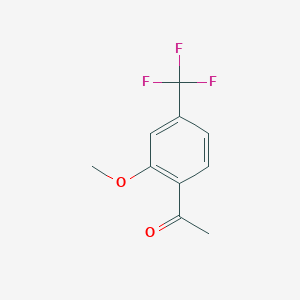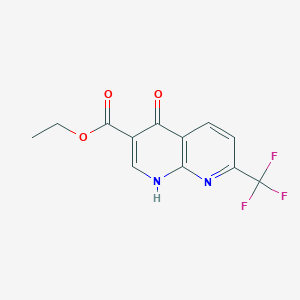
1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and methoxy groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-bromo-2-chloro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 1-(5-Bromo-2-chloro-4-methoxyphenyl)ethanol.
Oxidation: Formation of 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one involves its interactions with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The presence of electron-withdrawing groups (bromine and chlorine) enhances its reactivity, making it a valuable intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethan-1-one
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(4-(methylthio)phenyl)ethanone
Uniqueness
1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one is unique due to the combination of bromine, chlorine, and methoxy groups on the aromatic ring. This specific substitution pattern imparts distinct chemical properties, such as increased electrophilicity and reactivity, which are advantageous in various synthetic applications.
Propiedades
Fórmula molecular |
C9H8BrClO2 |
|---|---|
Peso molecular |
263.51 g/mol |
Nombre IUPAC |
1-(5-bromo-2-chloro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,1-2H3 |
Clave InChI |
LEVLUKOAVMMJDW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1Cl)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


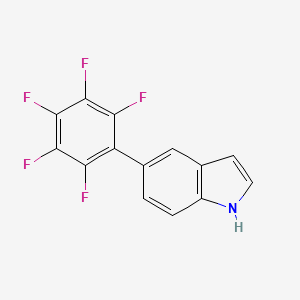
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
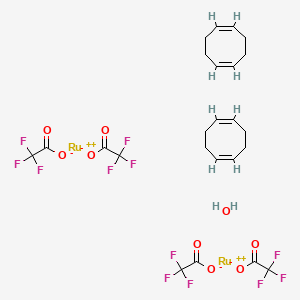
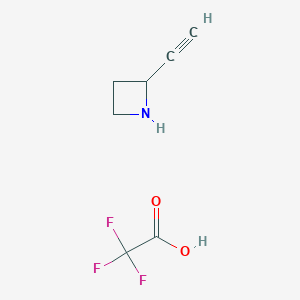
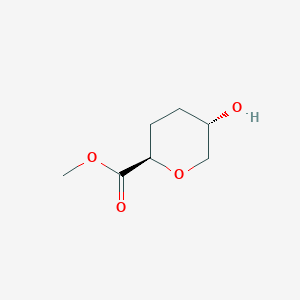

![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12856625.png)

![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B12856630.png)

